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Compound of Interest |

(3,5-Dimethylphenoxy)acety!
Compound Name:
chloride
CAS No.: 78357-63-8
Cat. No.: B1316437
- 7

CAS Number: 78357-63-8 Formula: C10H11ClO2 Molecular Weight: 198.65 g/mol [1][2][3]

Executive Summary

(3,5-Dimethylphenoxy)acetyl chloride is a specialized acylating agent primarily utilized in
medicinal chemistry for Structure-Activity Relationship (SAR) profiling. Unlike its herbicide-
related cousins (e.g., 2,4-D derivatives), this compound is critical in drug discovery for
introducing a lipophilic, electron-rich "capping" group to pharmacophores.[4]

Its structural significance lies in the 3,5-dimethyl substitution pattern.[4] This specific
arrangement provides steric bulk without the electronic deactivation seen in halogenated
analogs, making it a preferred moiety for probing hydrophobic pockets in protein targets, such
as Hemoglobin S (antisickling agents) and proteasome complexes.[4]

Structural & Physicochemical Profile

To validate the identity of (3,5-Dimethylphenoxy)acetyl chloride, researchers must rely on
specific spectroscopic shifts that distinguish it from its precursor, (3,5-Dimethylphenoxy)acetic
acid.[4]

Spectroscopic Fingerprint (Self-Validating Protocol)
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The conversion from Carboxylic Acid to Acid Chloride is best monitored via FTIR (carbonyl

shift) and *H-NMR (alpha-proton deshielding).

(3,5- (3,5-
Dimethylphenoxy)a Dimethylphenoxy)a L _
Feature . ] . Mechanistic Insight
cetic acid cetyl chloride
(Precursor) (Product)
The electron-
withdrawing Chlorine
atom increases the
1700 — 1730 cm™1 1790 — 1815 cm™1
IR (C=0) double-bond character
(Broad, H-bonded) (Sharp)
of the carbonyl,
shifting the frequency
higher.
Disappearance of the
2500 — 3300 cm™? O-H stretch is the
IR (O-H) Absent

(Broad)

primary indicator of

reaction completion.

1H-NMR (0-CHz)

0 4.60 — 4.65 ppm (s,
2H)

04.90 — 5.10 ppm (s,
2H)

The CI atom deshields
the alpha-methylene
protons, causing a
distinct downfield shift.

[4]

1H-NMR (Ar-CHs)

0 2.20 — 2.30 ppm (s,
6H)

0 2.20 - 2.30 ppm (s,
6H)

The methyl groups are
too distal to
experience significant
inductive shifts,
serving as an internal

integration standard.

[4]
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Expert Note: In tH-NMR, the aromatic region for the 3,5-isomer typically displays a singlet (or

tight multiplet) around & 6.60-6.70 ppm (3H), representing the protons at positions 2, 4, and 6.

[4] This distinguishes it from the 2,6-isomer, which would show a triplet/doublet pattern.[4]

Comparative Analysis: Activation Methods

In drug development, a critical decision is whether to isolate the acid chloride or use in-situ

coupling agents.[4]

Table 1: Performance Comparison of Acylation Strategies

Feature

Method A: Isolated Acid
Chloride (Via SOCI2)

Method B: In-Situ Coupling
(HATUI/EDC)

Reaction Kinetics

Rapid (< 1 hour) for amide
formation.

Slower (2—12 hours); diffusion

limited.

Atom Economy

High (Byproducts are gases:
SOz, HCI).[4]

Low (Large urea/guanidinium

byproducts).

Purification

Simple evaporation (for crude)

or distillation.

Requires column
chromatography or aqueous
wash to remove coupling

agents.

Steric Tolerance

Excellent. Can acylate

hindered amines.

Moderate. Often fails with

bulky anilines.

Moisture Sensitivity

High (Hydrolyzes back to acid).

Low (Reagents are stable

solids).

Best For:

Scale-up (>10g) and hindered
substrates.

High-Throughput Screening
(<100mg).
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Experimental Protocols
A. Synthesis of (3,5-Dimethylphenoxy)acetyl Chloride

Objective: Generate the reactive intermediate from the stable acid precursor.

Reagents:

(3,5-Dimethylphenoxy)acetic acid [CAS: 5406-14-4][5]
Thionyl Chloride (SOCI2) [Excess]

Catalytic DMF (Dimethylformamide)

Workflow:

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser topped with a CaCl: drying tube (or N2 line).

Charge: Add 10.0 mmol of (3,5-Dimethylphenoxy)acetic acid.

Chlorination: Add 5.0 mL of Thionyl Chloride (approx. 6-7 equivalents) and 1 drop of dry
DMF.

o Causality: DMF forms the Vilsmeier-Haack active species, significantly accelerating the
reaction of the sterically encumbered phenol-ether acid.

Reflux: Heat to mild reflux (75°C) for 2—-3 hours.

o Endpoint: Monitor by taking an aliquot for IR; look for the complete loss of the broad OH
peak at 3000 cm™1,

Isolation: Cool to room temperature. Remove excess SOCI: via rotary evaporation (use a
caustic trap for HCI/SO2 gases).

Chase: Add 10 mL of dry Toluene and re-evaporate to azeotrope trace Thionyl Chloride.

Result: The residue is the crude acid chloride, typically a pale yellow/amber oil, suitable for
immediate use.[4]
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B. Diagrammatic Workflow (DOT)

- Alkylation | (3,5-Dimethylphenoxy) - Chlorination -S02, -HCl (3,5-Dimethylphenoxy)
Sy [ Eme > (CI-CH2-COOH / NaOH) — acetic acid > (soci2 / cat. DMF) g acetyl Chioride

Click to download full resolution via product page

Caption: Step-wise synthesis pathway from the phenol starting material to the reactive acid
chloride.

Applications in Drug Discovery

The (3,5-Dimethylphenoxy)acetyl moiety is a privileged substructure in two major areas:

1. Antisickling Agents (Hemoglobin S Modifiers)

Research indicates that substituted phenoxyacetyl derivatives bind to the a-cleft of Hemoglobin
S (HbS).

e Mechanism: The acid chloride is reacted with aniline or benzylamine scaffolds to form
amides. These amides stabilize the R-state (oxy) of hemoglobin, preventing the
polymerization that causes sickling.

* SAR Insight: The 3,5-dimethyl pattern is often compared against 3,5-dichloro (increased
potency, lower solubility) and 3,5-dimethoxy (hydrogen bonding potential).[4] The dimethyl
variant offers a pure hydrophobic probe to test the size of the binding pocket without
electronic pull.

2. Proteasome Inhibitor Prodrugs

Recent patent literature highlights the use of this chloride to synthesize "linker" regions for
peptide epoxy ketone prodrugs.

« Utility: The lipophilic nature of the 3,5-dimethylphenoxy group enhances cell permeability
(LogP modulation) before being cleaved by esterases to release the active warhead.
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Caption: Functional utility of the 3,5-dimethylphenoxy moiety in pharmaceutical design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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